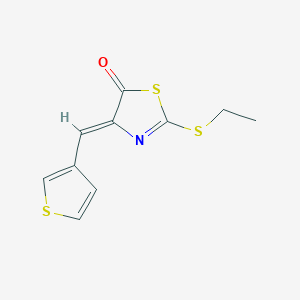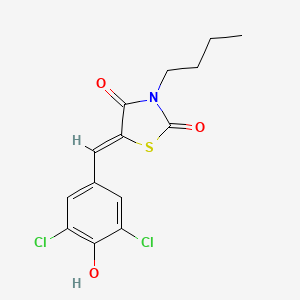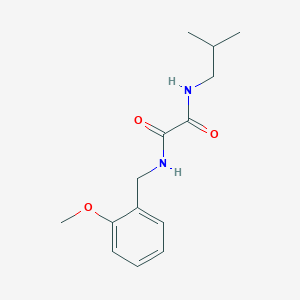
2-(ethylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one
描述
2-(ethylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one, also known as ETMT, is a sulfur-containing heterocyclic compound. It has been extensively studied for its potential applications in medicinal chemistry due to its unique chemical structure and biological properties.
科学研究应用
2-(ethylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. 2-(ethylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results as a potential anticancer agent.
作用机制
The mechanism of action of 2-(ethylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 2-(ethylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
2-(ethylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. 2-(ethylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one has been shown to have antimicrobial properties, inhibiting the growth of various bacterial and fungal strains. It has also been shown to have anti-inflammatory properties, reducing inflammation in various animal models.
实验室实验的优点和局限性
One of the main advantages of 2-(ethylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one is its unique chemical structure and biological properties, which make it a promising candidate for the development of new anticancer and antimicrobial agents. However, one of the limitations of 2-(ethylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one is its relatively low solubility in water, which can make it difficult to work with in lab experiments. The synthesis method of 2-(ethylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one is also relatively complex, which can make it difficult to produce large quantities of the compound.
未来方向
There are several future directions for the study of 2-(ethylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one. One direction is the development of new synthetic methods for the production of 2-(ethylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one, which could improve yield and purity of the compound. Another direction is the investigation of the mechanism of action of 2-(ethylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one, which could lead to the development of more effective anticancer and antimicrobial agents. Additionally, the potential use of 2-(ethylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one as a drug delivery system for other compounds is an interesting area of research. Overall, the study of 2-(ethylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one has the potential to lead to the development of new and effective treatments for cancer and infectious diseases.
属性
IUPAC Name |
(4Z)-2-ethylsulfanyl-4-(thiophen-3-ylmethylidene)-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS3/c1-2-14-10-11-8(9(12)15-10)5-7-3-4-13-6-7/h3-6H,2H2,1H3/b8-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAFWBVUXKFECN-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CSC=C2)C(=O)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CSC=C2)/C(=O)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 1-(2-chlorophenyl)-2-methyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4648416.png)

![3-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4648422.png)


![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4648426.png)
![2-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4648431.png)
![9-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetyl]-9H-carbazole](/img/structure/B4648433.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine hydrochloride](/img/structure/B4648447.png)
![N-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4648475.png)

![2-chloro-N-[2-(4-ethylphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B4648485.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4648486.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4648487.png)